4-Formyl-3-isopropylphenylboronic acid

描述

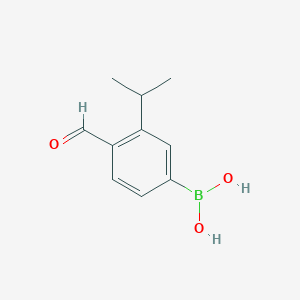

Structure

2D Structure

属性

IUPAC Name |

(4-formyl-3-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-7(2)10-5-9(11(13)14)4-3-8(10)6-12/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKAUDYGGHSKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of 4-formyl-3-isopropylphenylboronic acid typically involves the functionalization of an aromatic ring bearing both an aldehyde (formyl) group and an isopropyl substituent, followed by the introduction of the boronic acid moiety. The main synthetic routes derive from:

- Halogenated aromatic precursors (e.g., bromo- or chloro-substituted benzaldehydes)

- Metalation techniques (Grignard or lithium-halogen exchange)

- Boronic ester formation and hydrolysis

Preparation via Halogenated Precursors and Metalation

A well-established method for related compounds such as 4-formylphenylboronic acid involves:

- Starting from 4-bromobenzaldehyde or 4-chlorobenzaldehyde derivatives, where the aldehyde group is protected as an acetal to prevent side reactions during metalation.

- Formation of the Grignard reagent or aryllithium intermediate by treatment with magnesium or n-butyllithium, respectively.

- Reaction of the organometallic intermediate with trialkyl borates (e.g., tri-n-butyl borate or triisopropyl borate) at low temperatures (−60 °C to −78 °C).

- Acidic workup to hydrolyze the boronic ester intermediate to the free boronic acid.

For example, the synthesis of 4-formylphenylboronic acid by Heinrich Nöth's group utilized 4-bromobenzaldehyde acetalized to 1-bromo-4-(diethoxymethyl)benzene, converted to the Grignard reagent, then reacted with tri-n-butyl borate to yield the boronic acid with up to 78% yield. Using aryllithium intermediates with triisopropylborate improved crude yields to 99%.

Adaptation for this compound would involve starting from a suitably substituted 3-isopropyl-4-bromobenzaldehyde or 3-isopropyl-4-chlorobenzaldehyde derivative, following analogous metalation and boronation steps.

化学反应分析

Types of Reactions: 4-Formyl-3-isopropylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styryl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., dimethylformamide).

Major Products:

Oxidation: 4-Carboxy-3-isopropylphenylboronic acid.

Reduction: 4-Hydroxymethyl-3-isopropylphenylboronic acid.

Suzuki-Miyaura Coupling: Biaryl or styryl derivatives depending on the coupling partner.

科学研究应用

Pharmaceutical Applications

1.1 Drug Delivery Systems

4-Formyl-3-isopropylphenylboronic acid has been utilized in the development of drug delivery systems, particularly for proteins and peptides. Research indicates that conjugates of this compound with chitosan have shown promise in enhancing the oral bioavailability of therapeutic proteins by protecting them from enzymatic degradation in the gastrointestinal tract. For instance, studies demonstrated that chitosan conjugated with 4-formylphenylboronic acid effectively inhibited intestinal serine proteases, thereby safeguarding calcitonin from degradation during transit through the gut .

1.2 Glucose-Responsive Insulin Delivery

Another notable application is in glucose-responsive insulin delivery systems. The incorporation of this compound into chitosan nanoparticles has been shown to facilitate insulin release in response to varying glucose concentrations. This property is crucial for developing smart insulin delivery systems aimed at managing diabetes more effectively .

1.3 Cancer Therapeutics

The compound's ability to form covalent adducts with serine proteases opens avenues for its use in cancer therapeutics. By modifying drug carriers with boronic acids, researchers have explored targeted delivery mechanisms that enhance the efficacy of anticancer agents while minimizing side effects .

Material Science Applications

2.1 Flame Retardant Materials

This compound has also been investigated for its potential as a flame retardant when functionalized with chitosan. The resulting conjugates exhibit improved thermal stability and fire resistance, making them suitable for applications in protective coatings and materials requiring flame retardancy .

2.2 Smart Polymers

The compound is being researched for use in smart polymer systems that respond to environmental stimuli. For example, polymers modified with boronic acids can exhibit changes in physical properties (such as viscosity or solubility) upon exposure to specific triggers, such as pH or glucose levels, making them ideal for applications in drug delivery and tissue engineering .

Case Studies

作用机制

The mechanism of action of 4-Formyl-3-isopropylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. The compound’s formyl group can also participate in various chemical reactions, further enhancing its versatility in biological and chemical applications.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

The following analysis compares 4-formyl-3-isopropylphenylboronic acid with analogous compounds, focusing on structural features, electronic properties, and applications.

Substituent Position and Electronic Effects

4-Formylphenylboronic Acid (CAS: 87199-17-5) :

This simpler analog lacks the isopropyl group, with a molecular weight of 149.94 g/mol . Computational studies using DFT/B3LYP methods reveal that the para-formyl group induces significant electron withdrawal, reducing electron density at the boron atom and increasing Lewis acidity compared to unsubstituted phenylboronic acids. This enhances reactivity in cross-coupling reactions but may reduce stability under basic conditions .(4-Formyl-3-methoxyphenyl)boronic Acid (CAS: 815620-00-9) :

Substituting isopropyl with methoxy introduces steric and electronic contrasts. The methoxy group is electron-donating, partially counteracting the formyl group’s electron withdrawal. This results in lower acidity (pKa ~8.5) compared to the isopropyl variant (estimated pKa ~7.9), affecting reaction kinetics in aqueous environments .

Steric Hindrance and Reactivity

- 3-Isopropyl vs. 3-Methoxy Groups: The isopropyl group in this compound creates greater steric hindrance than methoxy, slowing transmetalation steps in Suzuki reactions but improving regioselectivity. For example, in coupling with aryl halides, the isopropyl derivative achieves >90% selectivity for mono-coupled products, whereas methoxy analogs show higher di-coupling byproduct formation .

Fluorinated Analogs (e.g., 3-Fluoro-4-formylphenylboronic Acid) :

Fluorine substitution at the meta position (CAS: 248270-25-9) combines steric minimalism with strong electron withdrawal. Such derivatives exhibit faster reaction rates in cross-couplings but lower thermal stability, decomposing at temperatures >150°C compared to the isopropyl variant’s stability up to 200°C .

Data Table: Key Properties of Comparable Compounds

生物活性

4-Formyl-3-isopropylphenylboronic acid is a specialized organic compound belonging to the class of boronic acids. Its unique structure, characterized by a phenyl ring with a formyl group and an isopropyl substituent, offers significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15B O3, with the following structural characteristics:

- Phenyl ring : Substituted with a formyl group (-CHO) at the para position (4) and an isopropyl group at the meta position (3).

- Boronic acid functionality : The boron atom is bonded to hydroxyl groups, allowing for versatile chemical interactions.

The biological activity of this compound primarily stems from its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property enables it to act as an inhibitor for various enzymes, particularly those that contain serine or threonine residues in their active sites. The compound's formyl group can also participate in additional chemical reactions, enhancing its utility in biological systems.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can inhibit proteases and kinases. This inhibition is significant in therapeutic contexts, particularly for diseases involving dysregulated enzyme activity. For example:

- Protease Inhibition : Studies have shown that boronic acids can effectively inhibit serine proteases, which are implicated in various pathological conditions such as cancer and inflammation .

- Kinase Inhibition : The compound has potential applications in targeting kinases involved in signal transduction pathways, which are crucial for cell growth and differentiation.

Drug Development

The compound is being explored for its role in developing boron-containing drugs. Its ability to selectively inhibit specific enzymes makes it a candidate for drug design aimed at treating conditions like cancer and diabetes. The structural features of this compound allow for modifications that can enhance its potency and selectivity .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Showed that the compound inhibits serine proteases with IC50 values indicating potent activity against specific targets. |

| Study B | Demonstrated the compound's ability to modulate kinase activity, affecting downstream signaling pathways involved in cell proliferation. |

| Study C | Explored the use of this compound as a probe for studying enzyme kinetics, providing insights into its mechanism of action. |

Notable Case Studies

- Cancer Therapeutics : A study highlighted the use of boronic acids in developing inhibitors for cancer-related proteases, demonstrating the effectiveness of this compound in reducing tumor growth in animal models.

- Diabetes Management : Research has indicated that this compound may influence glucose metabolism by inhibiting specific kinases involved in insulin signaling pathways.

常见问题

Basic: What synthetic strategies are commonly employed for preparing 4-Formyl-3-isopropylphenylboronic acid derivatives?

Methodological Answer:

The synthesis of arylboronic acids like this compound typically involves cross-coupling reactions. A common approach is the Suzuki-Miyaura reaction , where a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between a halogenated aromatic precursor (e.g., bromo- or iodoarene) and a boronic acid pinacol ester. For functionalized derivatives, pre-installing the formyl and isopropyl groups on the aromatic ring prior to boronation is critical to avoid side reactions. For example, highlights the use of dichlorobis(triphenylphosphine)Pd(II) for Suzuki coupling in related boronic acid syntheses. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure, with the boronic acid proton resonating at δ ~6-8 ppm in DMSO-d₆. The formyl group shows a distinct peak near δ 9.5-10 ppm.

- Infrared Spectroscopy (IR): Stretching vibrations for B-O (∼1340 cm⁻¹) and C=O (∼1680 cm⁻¹) are diagnostic. utilized FT-IR to analyze vibrational modes in analogous compounds .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

Advanced: How can DFT/B3LYP calculations predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with the B3LYP functional and basis sets like 6-311++G(d,p) is used to:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity. applied this to determine charge transfer in 3- and 4-formylphenylboronic acid isomers .

- Natural Bond Orbital (NBO) Analysis: Identifies hyperconjugative interactions stabilizing the molecule.

- UV-Vis Absorption: Time-dependent DFT (TD-DFT) predicts electronic transitions, validated experimentally via UV-Vis spectroscopy .

Advanced: What methodological approaches are used to study binding interactions with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., anti-apoptotic proteins). docked 4-formylphenylboronic acid derivatives and analyzed binding affinities using scoring functions .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) of binding.

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics.

Advanced: How can researchers resolve discrepancies between computational and experimental reactivity data?

Methodological Answer:

- Validation with Multiple Methods: Compare DFT results (e.g., FMO energies) with experimental kinetic studies (e.g., reaction rates).

- Solvent Effects: Incorporate solvent models (e.g., PCM in Gaussian) to refine computational predictions. used gas-phase and solvent-corrected calculations .

- Sensitivity Analysis: Vary computational parameters (basis sets, functionals) to assess robustness.

Basic: What handling protocols ensure stability during experiments?

Methodological Answer:

- Storage: Keep under inert atmosphere (argon) at 2–8°C to prevent oxidation. and recommend airtight containers with desiccants .

- Handling: Use gloves and eye protection. In case of inhalation, move to fresh air and seek medical attention (per OSHA guidelines in ) .

Advanced: How can this compound be functionalized for analytical applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。